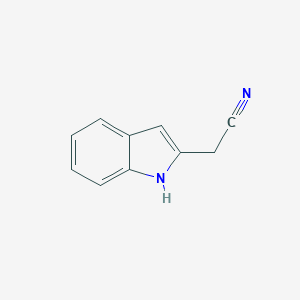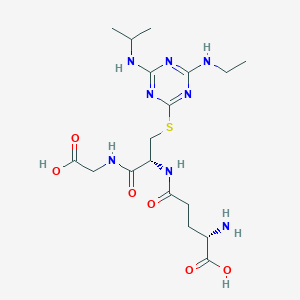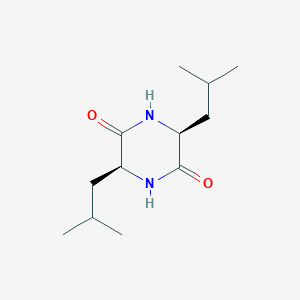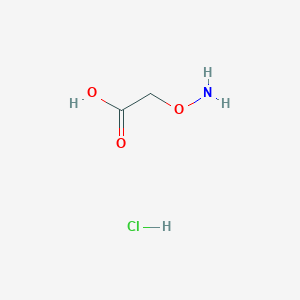
sodium;3,3-dideuterio-2-oxo(413C)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cocculine involves several steps, including the extraction from the Sinomenium acutum plant. The process typically involves the use of organic solvents to extract the alkaloid from the plant material, followed by purification steps such as crystallization and chromatography .
Industrial Production Methods
Industrial production of cocculine may involve large-scale extraction processes, utilizing advanced techniques such as supercritical fluid extraction to improve yield and purity. The use of biotechnological methods, including the cultivation of Sinomenium acutum in controlled environments, can also enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Cocculine undergoes various chemical reactions, including:
Oxidation: Cocculine can be oxidized to form different derivatives, which may have distinct biological activities.
Substitution: Substitution reactions can introduce new functional groups into the cocculine molecule, leading to the formation of novel compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various cocculine derivatives, each with unique chemical and biological properties .
Scientific Research Applications
Cocculine has a wide range of scientific research applications:
Mechanism of Action
Cocculine exerts its effects primarily through the release of histamine, which contributes to its anti-rheumatic properties . It also inhibits the synthesis of prostaglandins, leukotrienes, and nitric oxide, which are involved in inflammatory processes . The molecular targets and pathways involved include the inhibition of specific enzymes and receptors related to inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Cocculine is structurally related to other morphinan derivatives, such as:
Uniqueness
Cocculine’s uniqueness lies in its combination of anti-inflammatory and analgesic properties, which are mediated through multiple pathways, including histamine release and inhibition of inflammatory mediators . This makes it a valuable compound for the treatment of rheumatic conditions and other inflammatory diseases .
Properties
CAS No. |
1189500-69-3 |
|---|---|
Molecular Formula |
C4H6NaO3 |
Molecular Weight |
128.08 g/mol |
IUPAC Name |
sodium;3,3-dideuterio-2-oxo(413C)butanoate |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/i1+1,2D2; |
InChI Key |
XLTHMCKKCRLNGQ-ASMGDNRJSA-N |
SMILES |
CCC(=O)C(=O)[O-].[Na+] |
Isomeric SMILES |
[2H]C([2H])([13CH3])C(=O)C(=O)O.[Na] |
Canonical SMILES |
CCC(=O)C(=O)O.[Na] |
Synonyms |
2-Oxobutanoic Acid-13C,d2 Sodium Salt; 2-Oxobutyric Acid-13C,d2 Sodium Salt; Sodium 2-Oxobutyrate-13C,d2; Sodium α-Ketobutyrate-13C,d2; _x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















